molecular formula C7H12N2O3 B15323673 3-((3-Methoxyisoxazol-5-YL)oxy)propan-1-amine

3-((3-Methoxyisoxazol-5-YL)oxy)propan-1-amine

Cat. No.: B15323673
M. Wt: 172.18 g/mol
InChI Key: UANIXFJBWHPAJK-UHFFFAOYSA-N
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Description

3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is a chemical compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine typically involves the reaction of 3-methoxy-1,2-oxazole with a suitable amine precursor. One common method involves the nucleophilic substitution reaction where the oxazole derivative reacts with 3-chloropropan-1-amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 3-[(3-hydroxy-1,2-oxazol-5-yl)oxy]propan-1-amine.

    Reduction: 3-[(3-methoxy-1,2-oxazolidin-5-yl)oxy]propan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxazole ring is known to be a pharmacophore, contributing to the compound’s bioactivity by binding to active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is unique due to the presence of both the oxazole ring and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine

InChI

InChI=1S/C7H12N2O3/c1-10-6-5-7(12-9-6)11-4-2-3-8/h5H,2-4,8H2,1H3

InChI Key

UANIXFJBWHPAJK-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)OCCCN

Origin of Product

United States

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